Azumolene Sodium Salt
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Overview
Description
Azumolene Sodium Salt is a skeletal muscle relaxant that inhibits the release of calcium from the sarcoplasmic reticulum in skeletal muscle cells . It is a derivative of dantrolene, with enhanced water solubility, making it more suitable for certain applications . The compound is primarily used in research settings to study muscle physiology and related disorders.
Preparation Methods
The synthesis of Azumolene Sodium Salt involves several steps, starting with the preparation of the base compound, azumolene. The synthetic route typically includes the following steps:
Formation of the oxazole ring: This involves the reaction of a bromophenyl compound with an appropriate reagent to form the oxazole ring.
Methylation and imidazolidinedione formation: The oxazole compound is then reacted with a methylene group and an imidazolidinedione to form the final azumolene structure.
Conversion to sodium salt: The azumolene is then converted to its sodium salt form by reacting with sodium hydroxide.
Chemical Reactions Analysis
Azumolene Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Azumolene Sodium Salt has several scientific research applications:
Muscle Physiology: It is used to study the mechanisms of muscle contraction and relaxation by inhibiting calcium release from the sarcoplasmic reticulum.
Malignant Hyperthermia: The compound is used in research related to malignant hyperthermia, a condition characterized by rapid and uncontrolled muscle contractions.
Calcium Signaling: This compound is employed in studies investigating calcium signaling pathways in various cell types.
Drug Development: It serves as a reference compound in the development of new muscle relaxants and related drugs.
Mechanism of Action
Azumolene Sodium Salt exerts its effects by inhibiting the release of calcium from the sarcoplasmic reticulum in skeletal muscle cells. This inhibition occurs through the stabilization of the ryanodine receptor in its closed state, preventing calcium release and subsequent muscle contraction . The molecular target of this compound is the ryanodine receptor, a critical component in the excitation-contraction coupling process in muscle cells .
Comparison with Similar Compounds
Azumolene Sodium Salt is similar to other muscle relaxants, such as dantrolene. it has several unique features:
Water Solubility: This compound is significantly more water-soluble than dantrolene, making it more suitable for certain applications.
Other similar compounds include:
Dantrolene: A muscle relaxant used to treat malignant hyperthermia and muscle spasticity.
Ryanodine: A plant alkaloid that also targets the ryanodine receptor but has different pharmacological properties.
This compound’s unique combination of water solubility and potency makes it a valuable tool in muscle physiology research and related fields.
Properties
Molecular Formula |
C13H8BrN4NaO3 |
---|---|
Molecular Weight |
371.12 g/mol |
IUPAC Name |
sodium;1-[(Z)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]imidazolidin-3-ide-2,4-dione |
InChI |
InChI=1S/C13H9BrN4O3.Na/c14-9-3-1-8(2-4-9)10-5-15-12(21-10)6-16-18-7-11(19)17-13(18)20;/h1-6H,7H2,(H,17,19,20);/q;+1/p-1/b16-6-; |
InChI Key |
PHJRJPWBPXLNAJ-NKBLJONXSA-M |
Isomeric SMILES |
C1C(=O)[N-]C(=O)N1/N=C\C2=NC=C(O2)C3=CC=C(C=C3)Br.[Na+] |
Canonical SMILES |
C1C(=O)[N-]C(=O)N1N=CC2=NC=C(O2)C3=CC=C(C=C3)Br.[Na+] |
Origin of Product |
United States |
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